1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Description
This compound is a heterocyclic derivative featuring a piperidine core substituted with a 3,5-dimethylisoxazole sulfonyl group and a 5-(thiophen-2-yl)-1,3,4-oxadiazole moiety. Its structural complexity arises from the integration of sulfonyl, oxadiazole, and thiophene functionalities, which are commonly associated with bioactive properties such as antimicrobial, anticancer, or enzyme inhibitory activities . The sulfonyl group enhances metabolic stability, while the oxadiazole and thiophene rings contribute to π-π stacking and hydrogen-bonding interactions, critical for target binding . The molecular formula is C₁₆H₂₀N₆O₄S, with a molecular weight of 392.43 g/mol (CAS: 2199978-03-3) .
Properties
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-10-14(11(2)24-19-10)26(21,22)20-7-3-5-12(9-20)15-17-18-16(23-15)13-6-4-8-25-13/h4,6,8,12H,3,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZZBVYWFFWWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a novel chemical entity with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with oxazole and oxadiazole moieties. Its structure can be represented as follows:
This structure is significant for its biological activity due to the presence of multiple heterocycles that may interact with various biological targets.
Biological Activity Overview
Research has indicated that derivatives of oxazole and oxadiazole exhibit diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been evaluated for its potential against various pathogens.
Antimicrobial Activity
A comprehensive study reviewed the antimicrobial properties of oxazole derivatives. The compound's activity was assessed against several bacterial strains including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli | MIC (µg/ml) against C. albicans |
|---|---|---|---|
| 1 | 12 | 16 | 10 |
| 2 | 8 | 12 | 8 |
| 3 | 4 | 8 | 6 |
The results indicate that lower MIC values correspond to higher antimicrobial potency, suggesting that the compound exhibits promising activity against these pathogens .
Anticancer Activity
In addition to antimicrobial properties, oxazole derivatives have shown potential in anticancer applications. Various studies have indicated that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Screening
A study investigated the efficacy of various oxazole derivatives in inhibiting the growth of cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating strong anticancer potential .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors involved in microbial resistance or cancer cell signaling pathways. For instance, the sulfonyl group may enhance binding affinity to target proteins due to its electron-withdrawing nature.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous derivatives reported in the literature, focusing on structural features, physicochemical properties, and biological activities:
Key Observations:
Structural Diversity: The target compound’s 3,5-dimethylisoxazole sulfonyl group distinguishes it from analogs like 7h (4-chlorophenyl sulfonyl) and 6a-o (aromatic sulfonyl with methylpiperidine). The thiophene-oxadiazole moiety is unique compared to benzothiophene or substituted phenyl groups in other derivatives .
Bioactivity Gaps: Unlike 7h and 6a-o, which show confirmed antibacterial effects, the target compound lacks explicit bioactivity data. However, its oxadiazole and sulfonyl groups align with known pharmacophores for kinase or protease inhibition .
Synthetic Accessibility :
- The target compound’s synthesis likely follows multistep protocols similar to 7h and 6a-o , involving nucleophilic substitution (e.g., oxadiazole-thiol coupling) and sulfonylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
